

Solubility and stability of PF-06446846 for experimental use.

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Compound of Interest		
Compound Name:	PF-06446846	
Cat. No.:	B15574418	Get Quote

Application Notes and Protocols for PF-06446846

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of **PF-06446846**, a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation. The information covers solubility, stability, and recommended handling procedures for both in vitro and in vivo studies.

Chemical and Physical Properties

PF-06446846 is an orally active small molecule that selectively inhibits the translation of PCSK9.[1] It is available as a free base and a hydrochloride salt, the latter of which is more stable.[1][2]

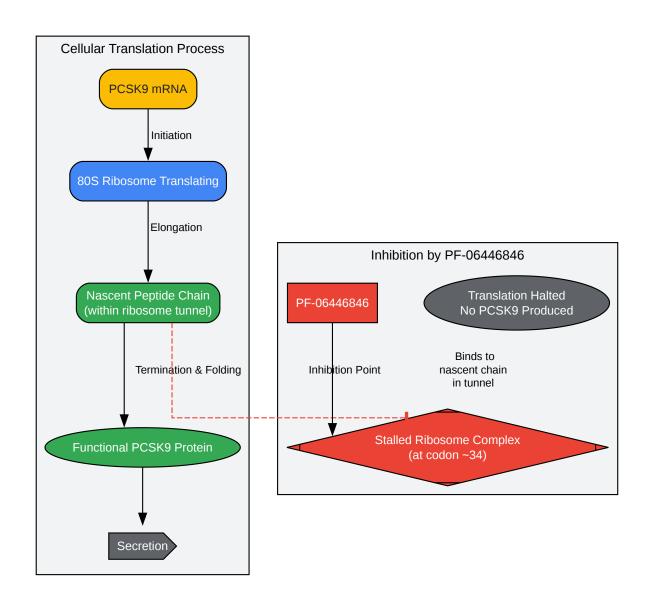


Property	Value (PF-06446846)	Value (PF-06446846 Hydrochloride)
Molecular Formula	C22H20CIN7O[3]	C22H21Cl2N7O[2]
Molecular Weight	433.89 g/mol [3]	470.35 g/mol [2]
CAS Number	1632250-49-7[3]	1632250-50-0[4]
Appearance	Powder	Powder

Mechanism of Action

PF-06446846 exerts its inhibitory effect through a novel mechanism. Instead of targeting the PCSK9 protein directly, it engages the ribosome nascent chain during mRNA translation.[5] This interaction induces the 80S ribosome to stall specifically around codon 34 of the PCSK9 transcript, thereby preventing the synthesis and subsequent secretion of the full-length PCSK9 protein.[5][6] This high selectivity for PCSK9 makes it a valuable tool for studying cholesterol metabolism.[5]





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Mechanism of **PF-06446846** selectively stalling PCSK9 translation.

Solubility Data

The solubility of **PF-06446846** and its hydrochloride salt varies significantly across different solvents. It is crucial to use fresh, anhydrous solvents, as moisture can reduce solubility,



particularly in DMSO.[2][7] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[8]

Table 1: Solubility of **PF-06446846** (Free Base)

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	87[7]	200.51[7]	Use fresh, anhydrous DMSO.[7]
Ethanol	6[9]	13.82[9]	-
Water	Insoluble[7]	Insoluble[7]	-

Table 2: Solubility of PF-06446846 Hydrochloride

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	94[2]	199.85[2]	Ultrasonic agitation may be used.[4]
Water	100[8]	212.61[8]	-
PBS	100[8]	212.61[8]	-

Stability and Storage

Proper storage is essential to maintain the integrity of the compound. The free base form is noted to be prone to instability.[1]

Table 3: Recommended Storage Conditions

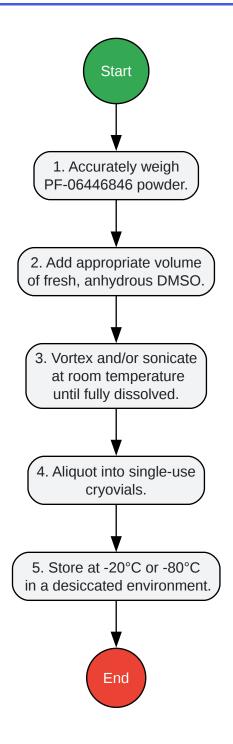


Form	Storage Temperature	Duration	Notes
Powder	-20°C[7]	3 years[7]	Store sealed, away from moisture.[8]
4°C[4]	-	For hydrochloride salt, sealed.[4]	
Stock Solution (in DMSO)	-80°C[7][8]	1-2 years[7][8]	Aliquot to avoid repeated freeze-thaw cycles.[7]
-20°C[7][8]	1 month - 1 year[7][8]	-	

Protocols for Solution Preparation

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be used for subsequent dilutions for in vitro experiments.





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Workflow for preparing a DMSO stock solution.

- Accurately weigh the desired amount of **PF-06446846** powder in a sterile conical tube.
- Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 87 mg/mL for the free base).[7]

Methodological & Application





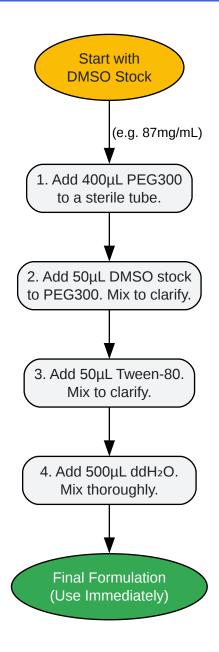
- Vortex the solution thoroughly. If needed, use a sonicator bath to ensure the compound is fully dissolved, resulting in a clear solution.[8]
- Dispense the stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[7]
- Store the aliquots at -80°C for long-term stability (up to 1-2 years) or at -20°C for shorter periods.[7][8]

PF-06446846 is orally active.[8] The following are examples of vehicle formulations for oral administration. Note: These formulations should be prepared fresh before each use.[8]

Formulation A: PEG300/Tween-80/ddH₂O Vehicle[7] This formulation is suitable for achieving a concentration of approximately 4.35 mg/mL.

- Start with a high-concentration stock solution in DMSO (e.g., 87 mg/mL).
- In a sterile tube, add 400 μL of PEG300.
- Add 50 μL of the 87 mg/mL DMSO stock solution to the PEG300 and mix until the solution is clear.
- Add 50 μL of Tween-80 to the mixture and mix again until clear.
- Add 500 μL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly. The final solvent ratio is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.[7]





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Workflow for preparing an *in vivo* oral formulation.

Formulation B: SBE- β -CD in Saline Vehicle[8] This formulation can achieve a solubility of ≥ 5 mg/mL.

- Prepare a stock solution in DMSO (e.g., 50 mg/mL).
- Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.



- To prepare a 1 mL working solution, add 100 μ L of the 50 mg/mL DMSO stock to 900 μ L of the 20% SBE- β -CD solution.
- Mix until a clear solution is obtained. The final solvent ratio is 10% DMSO and 90% (20% SBE-β-CD in Saline).[8]

Formulation C: Corn Oil Vehicle[8] This formulation can also achieve a solubility of ≥ 5 mg/mL.

- Prepare a stock solution in DMSO (e.g., 50 mg/mL).
- To prepare a 1 mL working solution, add 100 μL of the 50 mg/mL DMSO stock to 900 μL of corn oil.
- Mix thoroughly. The final solvent ratio is 10% DMSO and 90% Corn Oil.[8]

Biological Activity

PF-06446846 has been shown to be a potent inhibitor of PCSK9 secretion and function in cellular assays.

Table 4: In Vitro Efficacy

Assay	Cell Line	IC50 Value	Reference
PCSK9 Secretion Inhibition	Huh7	0.3 μΜ	[3][8]
PCSK9(1–35)- luciferase Expression	-	2 μΜ	[1][3]
Cytotoxicity (Rat Lin-cells)	Rat Bone Marrow	2.9 μΜ	[1]
Cytotoxicity (Human CD34+ cells)	Human CD34+	2.7 μΜ	[1]

In vivo, oral administration of **PF-06446846** in rats has been shown to lower plasma PCSK9 in a dose-dependent manner, which in turn reduces total cholesterol levels.[8][10]



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